
Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine, fluorine, and ethoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-3-chloropyridine, the compound can be synthesized through a series of reactions including halogenation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced .
Scientific Research Applications
Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
- 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H8ClFN2O4 |
|---|---|
Molecular Weight |
286.64 g/mol |
IUPAC Name |
ethyl 7-chloro-8-fluoro-4-hydroxy-2-oxo-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8ClFN2O4/c1-2-19-11(18)5-8(16)4-3-14-9(12)6(13)7(4)15-10(5)17/h3H,2H2,1H3,(H2,15,16,17) |
InChI Key |
SLJONSDJTUSRRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)

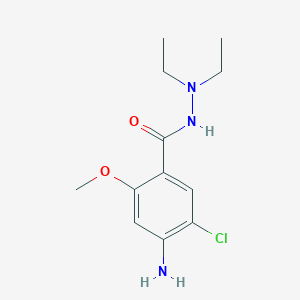
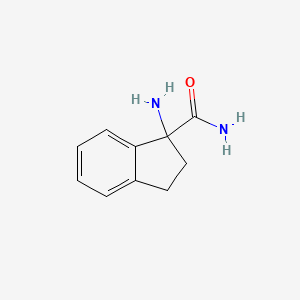
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
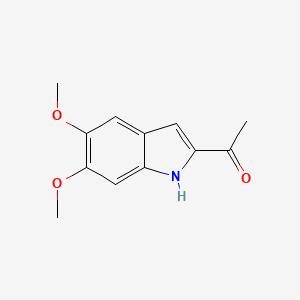
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)

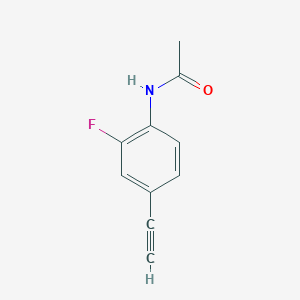
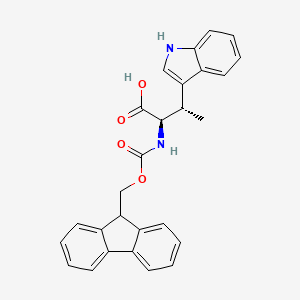


![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
